molecular formula C11H13BrO B13909622 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Katalognummer: B13909622
Molekulargewicht: 241.12 g/mol
InChI-Schlüssel: MUUQNZRBXJZFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of indanol, featuring a bromine atom at the 6th position and two methyl groups at the 2nd position of the indan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the parent compound, 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its brominated structure makes it useful in the development of flame retardants and other specialty materials.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicinal Chemistry:

Wirkmechanismus

The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol: The parent compound without the bromine atom.

    6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: A chlorinated analog.

    6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: A fluorinated analog.

Uniqueness

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis. Additionally, the brominated structure can influence the compound’s interactions in biological systems, potentially leading to unique pharmacological properties.

Eigenschaften

Molekularformel

C11H13BrO

Molekulargewicht

241.12 g/mol

IUPAC-Name

6-bromo-2,2-dimethyl-1,3-dihydroinden-1-ol

InChI

InChI=1S/C11H13BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3

InChI-Schlüssel

MUUQNZRBXJZFDO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C1O)C=C(C=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.